

Smarca2-IN-7: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Smarca2-IN-7	
Cat. No.:	B15606149	Get Quote

Introduction

Smarca2-IN-7 is a potent and dual inhibitor of the SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex ATPases, BRM (Brahma-related gene 1, also known as SMARCA2) and BRG1 (Brahma-related gene 1, also known as SMARCA4)[1][2]. The SWI/SNF complex plays a crucial role in regulating gene expression by altering the structure of chromatin, making DNA more or less accessible to transcription factors[3][4]. Dysregulation of this complex is implicated in various cancers, making its components attractive therapeutic targets[5][6]. Smarca2-IN-7 has demonstrated anti-tumor proliferation effects, particularly in cancer cell lines with specific genetic backgrounds[1][2]. This document provides a detailed overview of the chemical properties, mechanism of action, and relevant experimental methodologies for Smarca2-IN-7.

Chemical Structure and Properties

Smarca2-IN-7 is a small molecule inhibitor with a molecular formula of C11H9ClF2N4O2S[1]. Its chemical properties are summarized in the table below.



Property	Value	Reference
Molecular Formula	C11H9ClF2N4O2S	[1]
Molecular Weight	350.73 g/mol	[1]
CAS Number	2270879-43-9	[1]
SMILES Notation	O=C(NC=1SN=C(C1)C(F)F)N C2=CC(CI)=NC=C2CO	[1]
Storage Temperature	-20°C	[1]

Mechanism of Action and Biological Activity

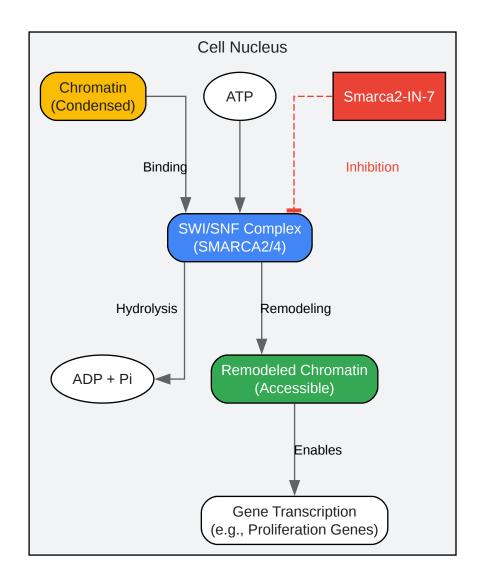
Smarca2-IN-7 functions by inhibiting the ATPase activity of both SMARCA2 and SMARCA4, which are the catalytic subunits of the SWI/SNF complex[2][5]. This inhibition prevents the remodeling of chromatin, thereby affecting the transcription of genes involved in cell proliferation and survival[4][5]. The compound has shown significant anti-proliferative activity in specific cancer cell lines.

Key Biological Activities:

- Dual Inhibition: Smarca2-IN-7 is a dual inhibitor of both BRM (SMARCA2) and BRG1 (SMARCA4) with IC50 values of less than 0.005 μM for both[1][2].
- Anti-proliferative Effects: It inhibits tumor proliferation in SKMEL5 cells, which are deficient in BRG1, with an Anti-proliferative Activity Concentration 50 (AAC50) of 13 nM[1][2]. In H1299 cells, it suppresses the cell proliferation activity of KRT880 with an AAC50 of 42 nM[1][2].

The signaling pathway below illustrates the role of the SWI/SNF complex and the inhibitory action of **Smarca2-IN-7**.





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Mechanism of Smarca2-IN-7 Inhibition

Experimental Protocols

The following are generalized experimental protocols relevant to the study of **Smarca2-IN-7**'s biological activity.

1. Cell Proliferation Assay (e.g., using CellTiter-Glo®)

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.



- Cell Seeding: Plate cells (e.g., SKMEL5, H1299) in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
- Compound Treatment: Treat the cells with a serial dilution of **Smarca2-IN-7** (e.g., from 0.1 nM to 10 μ M) and a DMSO control.
- Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
- Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well, mix to induce cell lysis, and incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
- Data Analysis: Normalize the data to the DMSO control and plot the dose-response curve to calculate the AAC50 or IC50 value.
- 2. Western Blot Analysis for Protein Expression

This technique is used to detect the levels of specific proteins (e.g., SMARCA2, SMARCA4) in cell lysates.

- Cell Lysis: Treat cells with **Smarca2-IN-7** for a specified time (e.g., 24, 48 hours). Wash the cells with PBS and lyse them in RIPA buffer containing protease inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE and Transfer: Separate 20-30 μg of protein from each sample on an SDSpolyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
- Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
 Incubate the membrane with primary antibodies against SMARCA2, SMARCA4, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- 3. In Vivo Xenograft Studies





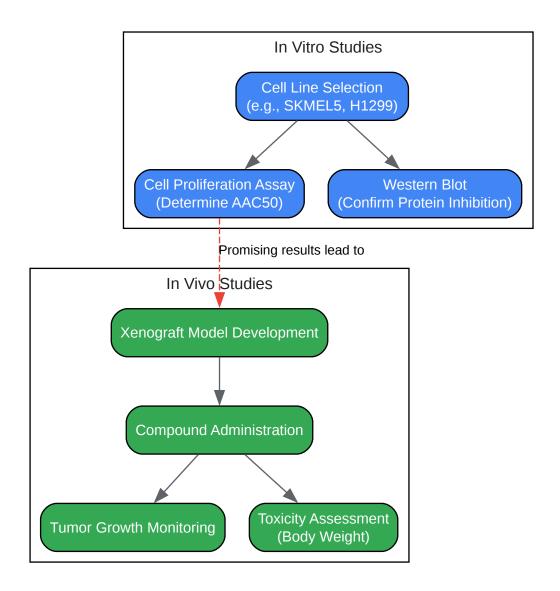


These studies assess the anti-tumor efficacy of Smarca2-IN-7 in an animal model.

- Tumor Implantation: Subcutaneously inject cancer cells (e.g., H1299) into the flank of immunodeficient mice (e.g., nude mice).
- Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a certain volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- Compound Administration: Administer Smarca2-IN-7 (or a vehicle control) to the mice via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
- Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).
- Endpoint and Analysis: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., western blotting, immunohistochemistry).

The following diagram illustrates a general workflow for evaluating a small molecule inhibitor like **Smarca2-IN-7**.





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